molecular formula C13H20N2O B11818751 4-(4-Ethylmorpholin-2-yl)-2-methylaniline

4-(4-Ethylmorpholin-2-yl)-2-methylaniline

Cat. No.: B11818751
M. Wt: 220.31 g/mol
InChI Key: TYRPMHSZEWFSGY-UHFFFAOYSA-N
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Description

4-(4-Ethylmorpholin-2-yl)-2-methylaniline is an aromatic amine derivative featuring a 2-methylaniline backbone substituted with a 4-ethylmorpholin-2-yl group. The ethyl group at the morpholine’s 4-position enhances lipophilicity, which may influence solubility and pharmacokinetic properties.

Properties

Molecular Formula

C13H20N2O

Molecular Weight

220.31 g/mol

IUPAC Name

4-(4-ethylmorpholin-2-yl)-2-methylaniline

InChI

InChI=1S/C13H20N2O/c1-3-15-6-7-16-13(9-15)11-4-5-12(14)10(2)8-11/h4-5,8,13H,3,6-7,9,14H2,1-2H3

InChI Key

TYRPMHSZEWFSGY-UHFFFAOYSA-N

Canonical SMILES

CCN1CCOC(C1)C2=CC(=C(C=C2)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline typically involves the reaction of 4-ethylmorpholine with 2-methylaniline under specific conditions. One common method involves the use of a coupling reaction, where the two reactants are combined in the presence of a suitable catalyst and solvent. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost considerations, and the availability of raw materials. Industrial production often employs optimized reaction conditions, including the use of high-purity reactants, controlled temperature and pressure, and efficient separation and purification techniques to obtain the final product with high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-(4-Ethylmorpholin-2-yl)-2-methylaniline can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide. These reactions are typically carried out under acidic or basic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used. These reactions are often performed in anhydrous solvents to prevent side reactions.

    Substitution: Substitution reactions may involve reagents such as halogens, alkylating agents, or acylating agents. The choice of reagent and reaction conditions depends on the specific substitution desired.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or other oxygen-containing derivatives, while reduction may produce amines or other reduced forms. Substitution reactions can result in a wide range of products, depending on the nature of the substituent introduced.

Scientific Research Applications

4-(4-Ethylmorpholin-2-yl)-2-methylaniline has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.

    Biology: In biological research, the compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic applications, such as its use in the development of new drugs for treating various diseases.

    Industry: In industrial applications, the compound is used in the production of specialty chemicals, polymers, and other materials.

Mechanism of Action

The mechanism of action of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the nature of the target.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Table 1: Key Properties of 4-(4-Ethylmorpholin-2-yl)-2-methylaniline and Analogs
Compound Name Substituent Molecular Formula Molar Mass (g/mol) Key Properties/Applications Evidence Source
This compound 4-Ethylmorpholin-2-yl Not explicitly provided Inferred ~265–280 Likely moderate basicity; potential pharmaceutical intermediate
4-(Azetidin-1-yl)-2-methylaniline Azetidin-1-yl (4-membered ring) C10H14N2 162.23 Smaller ring size; reduced steric hindrance; used in synthetic chemistry
4-(3-Methoxypropoxy)-2-methylaniline 3-Methoxypropoxy C11H17NO2 195.26 MP: 52–54°C; BP: ~324°C; irritant; polar ether linkage enhances solubility
4-Chloro-2-methylaniline Chloro C7H8ClN 141.60 Carcinogenic; forms reactive metabolites (e.g., hydroxylamino derivatives)
CI42510 (Fuchsin) Complex aromatic system C20H19N3·HCl 337.85 Cosmetic colorant; structural complexity with iminocyclohexadienylidene group
Key Observations:
  • Ring Systems : The morpholine group in the target compound offers a balance between rigidity and hydrogen-bonding capability compared to azetidine (smaller, less polar) or methoxypropoxy (flexible ether chain) substituents .
  • Basicity : Morpholine’s nitrogen contributes to basicity, whereas azetidine’s smaller ring may reduce pKa due to ring strain. The methoxypropoxy derivative lacks basicity, relying on ether oxygen for polarity .
  • Toxicity: 4-Chloro-2-methylaniline’s carcinogenicity contrasts with the target compound, where the morpholine group likely mitigates electrophilic reactivity .

Reactivity and Metabolic Pathways

  • 4-Chloro-2-methylaniline: Undergoes hepatic microsomal activation to form 5-chloro-2-hydroxylaminotoluene, which binds irreversibly to DNA and proteins. Phenobarbital-inducible enzymes enhance this process .
  • Morpholine Derivatives : The ethylmorpholinyl group may undergo oxidative metabolism (e.g., N-deethylation), but its cyclic structure likely reduces direct DNA adduct formation compared to chloro-substituted analogs.
  • Azetidine Derivatives: Limited metabolic data, but the strained azetidine ring may undergo ring-opening reactions under acidic conditions .

Biological Activity

4-(4-Ethylmorpholin-2-yl)-2-methylaniline, also known by its chemical formula C13H18N2O, is an organic compound characterized by a morpholine ring and an aniline moiety. This compound has garnered attention for its potential biological activity, particularly in pharmaceutical applications. The unique structural features of this compound, including the 4-ethyl substituent on the morpholine nitrogen and a methyl group at the ortho position relative to the amino group on the aniline, contribute to its distinctive chemical properties and biological interactions.

The compound's reactivity can be attributed to its functional groups, which allow it to participate in various chemical reactions. Notably, its morpholine and aniline components may influence its interactions with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily linked to its interaction with specific receptors in the body. Interaction studies are essential for understanding its mechanism of action, particularly in relation to neurotransmitter systems. Research indicates that compounds with similar structures can act as receptor antagonists or agonists, influencing pathways related to pain modulation and neurological functions .

Pharmacological Applications

Due to its biological activity, this compound may serve as a lead compound in drug development. Its potential applications span several therapeutic areas:

  • Neurological Disorders: The compound may exhibit properties relevant to treating conditions like anxiety or depression through modulation of neurotransmitter receptors.
  • Analgesics: Given its structural similarities to known analgesics, it may possess pain-relieving properties.
  • Antimicrobial Activity: Preliminary studies suggest that derivatives of similar compounds have shown antimicrobial effects, warranting further investigation into this aspect for this compound .

Study Overview

A study conducted on structurally related compounds demonstrated significant receptor binding affinities that could be extrapolated to predict the activity of this compound. For instance, compounds with similar morpholine structures were evaluated for their antagonistic effects on dopamine receptors, indicating a potential pathway for this compound's action .

Table: Comparative Receptor Affinities

Compound NameReceptor TypeKi (nM)Selectivity
PF-4363467D3 Receptor3.1High
This compoundProposed for studyTBDTBD
2-MethylphenylamineVariousTBDTBD

Note: TBD = To Be Determined based on ongoing research.

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